N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester An impurity in the preparation of Imidaprilat

Brand Name: Vulcanchem
CAS No.: 1356022-42-8
VCID: VC0028466
InChI: InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21+/m1/s1
SMILES: CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C24H31NO4
Molecular Weight: 397.515

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester

CAS No.: 1356022-42-8

Cat. No.: VC0028466

Molecular Formula: C24H31NO4

Molecular Weight: 397.515

* For research use only. Not for human or veterinary use.

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester - 1356022-42-8

Specification

CAS No. 1356022-42-8
Molecular Formula C24H31NO4
Molecular Weight 397.515
IUPAC Name benzyl (2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate
Standard InChI InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21+/m1/s1
Standard InChI Key VJVSRTMPQCZFKD-NQIIRXRSSA-N
SMILES CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Nomenclature

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is identified by several key parameters that establish its chemical identity. The compound is characterized by a unique CAS registry number and specific molecular composition that defines its structure and properties.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Registry Number1356022-42-8
Molecular FormulaC24H31NO4
Molecular Weight397.51 g/mol
IUPAC NameBenzyl (2S)-2-{[(2R)-1-tert-butoxy-1-oxopropan-2-yl]amino}-4-phenylbutanoate
AppearanceColorless Oil

The compound is known by several synonyms in scientific literature and commercial catalogs, which aid researchers in its identification and sourcing. These alternative names include α-[[2-(1,1-Dimethylethoxy)-1-methyl-2-oxoethyl]amino]benzenebutanoic Acid Phenylmethyl Ester and Benzyl (2S)-2-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate .

The nomenclature reflects its complex structure, with the "S" configuration indicating the absolute stereochemistry of the carbon bearing the benzyloxycarbonyl group, while the "D" designation refers to the configuration of the alanine residue. This stereochemical specification is crucial for its biological activity and applications in pharmaceutical synthesis.

Physical and Chemical Properties

Physical State and Appearance

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester exists as a colorless oil at standard temperature and pressure . This liquid state facilitates certain laboratory procedures where dissolution or mixing with other reagents is required. The physical characteristics of this compound make it conducive to handling in various laboratory settings and synthesis protocols.

Solubility Profile

The solubility characteristics of this compound are particularly relevant for designing extraction and purification protocols. The compound demonstrates good solubility in a range of organic solvents but limited solubility in aqueous media.

Table 2: Solubility Profile

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
MethanolSoluble
WaterNot reported (likely insoluble)

Structural Characteristics and Molecular Features

Structural Elements

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester possesses a complex structure with several distinctive features that define its chemical behavior and utility in organic synthesis. The compound incorporates two key protecting groups commonly employed in peptide synthesis:

  • The benzyloxycarbonyl (Cbz or Z) group, which protects the amino functionality

  • The tert-butyl ester group, which protects the carboxyl functionality

These protecting groups are strategically important as they allow for selective deprotection and further modification in synthetic pathways. The phenylpropyl side chain introduces hydrophobic character to the molecule, which can affect its interactions with biological targets and influence the properties of peptides into which it is incorporated.

Stereochemical Considerations

The compound features two stereogenic centers with defined absolute configurations:

  • The carbon bearing the benzyloxycarbonyl group has an "S" configuration

  • The alanine residue is in the "D" configuration

This specific stereochemistry is crucial for its biological activity and its role in pharmaceutical synthesis, as stereoisomers often exhibit dramatically different biological properties and reactivities. The defined stereochemistry also indicates the precision required in its synthesis and purification processes.

Relevance to Pharmaceutical Compounds

The structure of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester bears relationship to certain ACE inhibitors, which explains its occurrence as an impurity in the synthesis of Imidaprilat . The phenylpropyl side chain is a structural feature found in several ACE inhibitors, contributing to their binding affinity to the target enzyme. This structural similarity highlights the compound's relevance in pharmaceutical research and development.

Synthesis and Production Methods

General Synthetic Approaches

The synthesis of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester typically involves standard peptide synthesis techniques. These methods generally include the coupling of protected amino acids using appropriate coupling reagents. The synthetic pathway must be carefully controlled to maintain the stereochemical integrity at both chiral centers.

A typical synthetic approach would include:

  • Protection of the carboxyl group of D-alanine with a tert-butyl group

  • Coupling of this protected D-alanine with an appropriately functionalized phenylpropanoic acid derivative

  • Introduction of the benzyloxycarbonyl protecting group to yield the final product

Coupling Reagents and Conditions

Common coupling reagents employed in the synthesis of such compounds include dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). These reagents facilitate the formation of amide bonds between carboxylic acids and amines, which is a fundamental step in the synthesis of this compound. The reaction conditions must be carefully controlled to ensure high yield and stereochemical purity.

Relationship to Imidaprilat Synthesis

As noted in multiple sources, N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is identified as an impurity in the preparation of Imidaprilat . This indicates that it may be an intermediate or side product in the synthetic pathway leading to Imidaprilat, which is an active metabolite of the ACE inhibitor imidapril. The formation of this compound during Imidaprilat synthesis highlights the complexity of pharmaceutical manufacturing processes and the importance of impurity profiling in quality control.

Applications in Research and Development

Role in Peptide Synthesis

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester is primarily utilized in research settings, particularly in the field of proteomics. The compound's structure, with its protected amino and carboxyl groups, makes it a valuable intermediate in peptide chemistry, where controlled and selective reactions are essential for building complex peptide structures.

The presence of both the benzyloxycarbonyl group protecting the amino functionality and the tert-butyl ester protecting the carboxyl group allows for orthogonal deprotection strategies. This means one group can be removed selectively without affecting the other, providing greater control in multistep synthetic sequences.

Applications in Proteomics Research

In proteomics research, this compound can be utilized to introduce specific structural features into peptides that affect their interaction with biological targets. The phenylpropyl side chain can enhance the affinity of peptides for certain protein targets by introducing hydrophobic regions that participate in non-covalent interactions. This property makes the compound valuable in the design and synthesis of peptides with targeted biological activities.

Analytical Applications and Quality Control

SupplierQuantityPrice (USD)Purity
Santa Cruz Biotechnology50 mg$360.00Not specified
Other suppliersAs per requestVariable99.0%

This relatively high cost per unit weight is typical for specialized research chemicals and pharmaceutical intermediates, particularly those requiring complex synthetic pathways and purification processes .

Quality Specifications and Assay

Commercial suppliers typically provide the compound with specified purity levels to ensure its suitability for research applications. For instance, some suppliers report an assay of 99.0% , indicating high purity appropriate for research use. This level of purity is essential for applications in peptide synthesis and pharmaceutical research, where the presence of impurities could interfere with reaction outcomes or biological activity assessments.

Related Compounds and Structural Analogs

Structurally Similar Compounds

Several compounds share structural similarities with N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester, including:

  • (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester (CAS: 93836-47-6)

This analog features an ethoxycarbonyl group instead of a tert-butyl ester and differs in stereochemistry at one center. Such structural analogs may exhibit similar chemical properties and potentially similar applications in peptide synthesis and pharmaceutical research.

Relationship to ACE Inhibitors and Pharmaceutical Compounds

The structural features of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester, particularly the phenylpropyl side chain, bear resemblance to certain ACE inhibitors. This structural relationship explains its occurrence as an impurity in Imidaprilat preparation . The compound's structure also suggests potential for further exploration in the development of novel ACE inhibitors or related therapeutic agents.

The relationship between this compound and established pharmaceutical agents highlights its potential value in medicinal chemistry research, particularly in the development of peptidomimetic drugs that target enzymes involved in blood pressure regulation.

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